Acetaldehyde diisoamyl acetal

Flavor Chemistry Volatility Formulation Stability

Acetaldehyde diisoamyl acetal (CAS 13002-09-0) is an acyclic acetal flavoring agent belonging to the class of organic compounds with the general structure R2C(OR')2. It is formed via the acid-catalyzed condensation of acetaldehyde with two equivalents of isoamyl alcohol (3-methyl-1-butanol).

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 13002-09-0
Cat. No. B088161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde diisoamyl acetal
CAS13002-09-0
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCC(C)CCOC(C)OCCC(C)C
InChIInChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3
InChIKeyLXKCTPBHCJDSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldehyde Diisoamyl Acetal (CAS 13002-09-0) Technical Baseline: Identity, Regulatory Status, and Functional Class


Acetaldehyde diisoamyl acetal (CAS 13002-09-0) is an acyclic acetal flavoring agent belonging to the class of organic compounds with the general structure R2C(OR')2. It is formed via the acid-catalyzed condensation of acetaldehyde with two equivalents of isoamyl alcohol (3-methyl-1-butanol) . The compound is recognized for its sensory profile, described as ethereal, alcoholic, fruity, green, and fermented , and is utilized primarily as a flavoring agent or adjuvant in food and beverage applications. Its regulatory status includes listing in the FDA's Substances Added to Food inventory (formerly EAFUS), with FEMA GRAS designation number 4024 and JECFA flavor number 1729, confirming its acceptance for use in food flavoring at specified levels [1].

Regulatory FDA / FEMA GRAS (No. 4024)
Class Acyclic acetal flavoring agent
Sensory Note Ethereal, alcoholic, fruity, fermented

Why Acetaldehyde Diisoamyl Acetal Cannot Be Simply Replaced by Other Acetaldehyde Acetals in Formulations


Acetaldehyde acetals, as a class, are not interchangeable functional substitutes due to the profound influence of the alkoxy group (R' group) on physicochemical properties and sensory performance. The substitution of smaller alkyl groups (e.g., ethyl, methyl) with larger, branched isoamyl groups results in a non-linear, often exponential, change in critical parameters such as vapor pressure, water solubility, and hydrophobicity (LogP). These parameters directly dictate the compound's volatility, its partition behavior in complex food matrices, its release profile from the product matrix, and ultimately, its flavor impact and longevity. Furthermore, the specific alkyl group alters the perceived odor character and potency, meaning a simple acetal substitution will not reproduce the intended flavor profile and may require extensive, costly reformulation [1]. The quantitative evidence in the following sections details these specific, measurable differences.

Volatility & Release Mismatch

Larger branched isoamyl groups sharply reduce vapor pressure; direct replacement with smaller alkyl acetals may alter flavor release and thermal stability.

Solubility & Matrix Incompatibility

Water solubility differs by orders of magnitude; substitution can lead to poor dispersion in aqueous systems without carrier reformulation.

Sensory Profile Divergence

Unique fermented and alcoholic character cannot be replicated by simpler acetals; may introduce off-flavor in target applications.

Quantitative Differentiation Guide for Acetaldehyde Diisoamyl Acetal vs. Key Analogs


Vapor Pressure: Diisoamyl Acetal Exhibits ~84x Lower Volatility Than Diethyl Acetal

Acetaldehyde diisoamyl acetal demonstrates a substantially lower vapor pressure compared to its common analog, acetaldehyde diethyl acetal. This is a direct consequence of the larger molecular weight and increased van der Waals interactions of the branched isoamyl groups . The measured vapor pressure of acetaldehyde diisoamyl acetal is 0.238 mmHg at 25°C , whereas acetaldehyde diethyl acetal exhibits a vapor pressure of 20 mmHg at 20°C . This difference indicates that the diisoamyl analog is approximately 84 times less volatile, which has significant implications for its retention during thermal processing and its sustained release profile in finished products.

Vapor Pressure
Reported
0.238 mmHg (25°C) vs. 20 mmHg (diethyl acetal) ~84× less volatile
May support thermal-stability screening
Cross-study comparable; data to verify
Flavor Chemistry Volatility Formulation Stability

Flavor Use Level: Diisoamyl Acetal Requires ~6-10x Higher Dosage Than Diethyl Acetal

Recommended usage levels for flavor applications provide a practical, industry-derived metric for relative potency and sensory impact. Acetaldehyde diisoamyl acetal is typically employed at concentrations of 10-30 ppm in beverages and dairy products, and 20-40 ppm in hard candy and chewing gum [1]. In contrast, the common analog acetaldehyde diethyl acetal is used at much lower levels, typically in the range of 0.5 to 5 ppm in finished food and beverage products [2]. This substantial difference in recommended dosage, ranging from a factor of 6 to 10, directly reflects differences in odor threshold, perceived strength, and the compound's ability to partition into the headspace and interact with olfactory receptors.

Usage Level
10–30 ppm (beverages/dairy) vs. 0.5–5 ppm (diethyl acetal)
Indicates ~6–10× dosage difference
Industry recommendation levels; review target matrix
Flavor Formulation Sensory Science Dosage Optimization

Water Solubility: Diisoamyl Acetal is Over 2800x Less Soluble Than Diethyl Acetal

The introduction of two large, hydrophobic isoamyl groups dramatically reduces the compound's affinity for aqueous environments compared to acetals with smaller alkyl chains. Acetaldehyde diisoamyl acetal is estimated to have a water solubility of only 16.19 mg/L at 25°C [1]. In stark contrast, acetaldehyde diethyl acetal is significantly more soluble, with a reported solubility of 46 g/L (46,000 mg/L) at 20°C . This represents a difference of over three orders of magnitude, fundamentally altering its behavior in food and beverage systems.

Water Solubility
16.19 mg/L (25°C) vs. 46,000 mg/L (diethyl acetal) ~2,800× less soluble
Favors lipid-phase partitioning
Unsuitable for clear aqueous products without carrier
Formulation Science Solubility Matrix Compatibility

Boiling Point and Thermal Stability: Higher Molecular Weight Confers Enhanced Process Robustness

The boiling point of a flavor compound is a key indicator of its behavior during manufacturing steps involving heat, such as pasteurization, baking, or spray drying. Acetaldehyde diisoamyl acetal exhibits a high boiling point of approximately 210°C at atmospheric pressure . This is significantly higher than that of acetaldehyde diethyl acetal, which has a reported boiling point of 102-103°C at atmospheric pressure . While the diisoamyl acetal's boiling point at reduced pressure (2.5 mmHg) is 70°C , its high atmospheric boiling point suggests superior retention during thermal processing compared to its more volatile counterparts, reducing the risk of flavor loss and ensuring a more consistent sensory profile in the finished product.

Boiling Point
Data to verify
~210°C (760 mmHg) vs. 102–103°C (diethyl acetal)
May support process robustness
Estimated value; confirm with experimental data
Thermal Processing Chemical Stability Manufacturing

Sensory Character Differentiation: Branched Isoamyl Groups Impart a Unique 'Fermented' Note

The sensory profile of an acetal is intimately linked to the structure of its alkoxy substituents. Acetaldehyde diisoamyl acetal is characterized by a complex odor described as alcoholic, fruity, ethereal, green, and notably, fermented . This 'fermented' note is a key differentiator and is not a prominent feature of its simpler analogs. For instance, acetaldehyde diethyl acetal is described with a more straightforward profile of 'refreshing, pleasant, fruity-green' [1], and acetaldehyde dimethyl acetal is characterized as 'sharp, sweet, alcohol, ether, green' . While sensory data is inherently qualitative, the consistent appearance of 'fermented' and 'alcoholic' descriptors for the diisoamyl analog across multiple sources points to a class-level inference that the larger, branched isoamyl group contributes a distinct character that is particularly valuable for creating authentic notes in alcoholic beverages, aged flavors, and certain fruit compositions.

Sensory Profile
Class-level
Diisoamyl: alcoholic, fruity, fermented Diethyl: fruity-green Dimethyl: sharp, sweet
Fermented note key for beverage authenticity
Sensory inference; may require in-house profiling
Sensory Analysis Flavor Creation Odor Profiling

Optimal Application Scenarios for Acetaldehyde Diisoamyl Acetal Based on Its Differentiated Properties


High-Temperature Processed Foods and Beverages

Given its low vapor pressure (0.238 mmHg at 25°C) and high atmospheric boiling point (~210°C) [1], acetaldehyde diisoamyl acetal is a superior choice for flavoring products that undergo thermal processing, such as baked goods, pasteurized beverages, and retorted foods. Its reduced volatility minimizes flavor loss during heating, ensuring that the intended sensory profile survives the manufacturing process and reaches the consumer. This makes it more reliable than lower-boiling acetals like diethyl acetal (bp 102°C) [2].

Oil-Based and Anhydrous Flavor Systems

The compound's extremely low water solubility (16.19 mg/L) and high predicted LogP (~3.8) [1] make it ideally suited for flavoring oil-based or anhydrous matrices. It will partition strongly into the lipid phase, providing effective and stable flavoring for products like savory snacks, compound coatings, frying oils, and oil-soluble flavor extracts. Its use in clear, aqueous beverages without a suitable carrier would be problematic.

Formulation of Authentic Fermented and Alcoholic Beverage Flavors

The unique sensory profile, specifically the 'fermented' and 'alcoholic' notes [1], makes acetaldehyde diisoamyl acetal a critical component for creating authentic flavor profiles in products like non-alcoholic beer, wine coolers, brandy, rum, and other spirit-based flavors. Its natural occurrence in aged alcoholic beverages [2] supports its use in crafting authentic, complex flavor profiles where a simple fruity note would be insufficient.

Sustained-Release Flavor Applications

Due to its lower volatility and potentially stronger retention in matrices, acetaldehyde diisoamyl acetal is well-suited for applications requiring a longer-lasting flavor perception. This is particularly relevant for chewing gum (recommended usage 20-40 ppm) [1] and other long-chew confectioneries, where the flavor must be released gradually over an extended period, a performance characteristic not as pronounced in its more volatile analogs.

Application
Selection Property
Validation Focus
Thermally processed foods & beverages
Low vapor pressure, high boiling point
Flavor retention under thermal processing
Oil-based / anhydrous flavor systems
Extremely low water solubility, high lipophilicity
Lipid-phase partitioning behavior
Authentic fermented/alcoholic beverage profiles
Unique fermented, alcoholic sensory note
Flavor authenticity in spirit and wine models
Sustained-release flavor (e.g., chewing gum)
Lower volatility, sustained release profile
Flavor longevity in long-chew confectionery

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